molecular formula C14H17ClFN3S B1532546 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride CAS No. 1251923-26-8

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride

Cat. No.: B1532546
CAS No.: 1251923-26-8
M. Wt: 313.8 g/mol
InChI Key: SYGLEABZFPDVTM-UHFFFAOYSA-N
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Description

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiazole ring, a fluorophenyl group, and a piperazine moiety, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the condensation of 4-fluorobenzaldehyde with thiourea to form 4-fluorophenylthiourea, which is then cyclized to produce 2-(4-fluorophenyl)-1,3-thiazol-4-amine. This intermediate is further reacted with formaldehyde and piperazine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine: This compound lacks the thiazole ring and has different biological properties.

  • 2-(4-Fluorophenyl)-1,3-thiazol-4-amine: This is a precursor in the synthesis of the target compound and has distinct chemical reactivity.

Uniqueness: 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is unique due to its combination of the fluorophenyl group, thiazole ring, and piperazine moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3S.ClH/c15-12-3-1-11(2-4-12)14-17-13(10-19-14)9-18-7-5-16-6-8-18;/h1-4,10,16H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGLEABZFPDVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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